molecular formula C18H26BrN3O B10911414 N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10911414
M. Wt: 380.3 g/mol
InChI Key: KAYCJKNHUVVZEZ-UHFFFAOYSA-N
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Description

N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a compound that features an adamantane core, a bromine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with propylene in the presence of acid catalysts to form 1-n-propyladamantane . This intermediate can then be further functionalized to introduce the bromine atom and the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, while the pyrazole ring can interact with biological receptors or enzymes. The bromine atom may play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[1-(1-Adamantyl)propyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of the adamantane core, bromine atom, and pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C18H26BrN3O

Molecular Weight

380.3 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-bromo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C18H26BrN3O/c1-3-15(20-17(23)16-14(19)10-22(2)21-16)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13,15H,3-9H2,1-2H3,(H,20,23)

InChI Key

KAYCJKNHUVVZEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C=C4Br)C

Origin of Product

United States

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